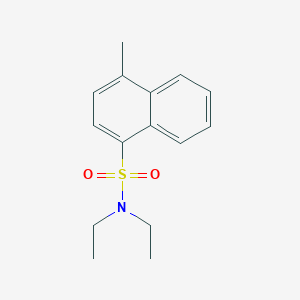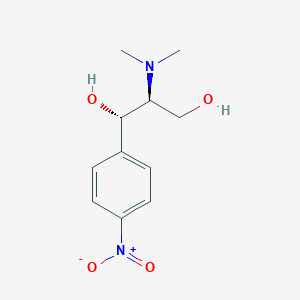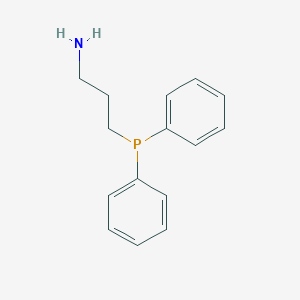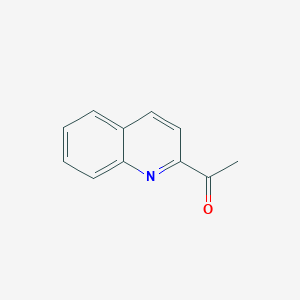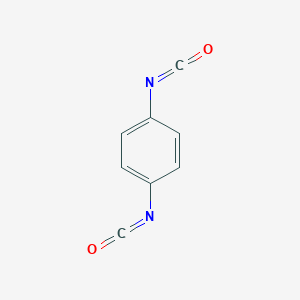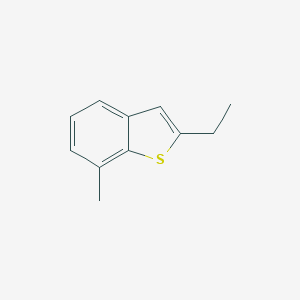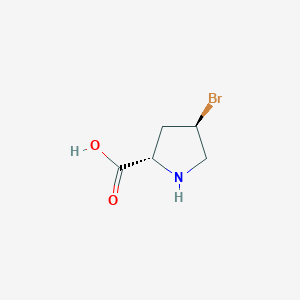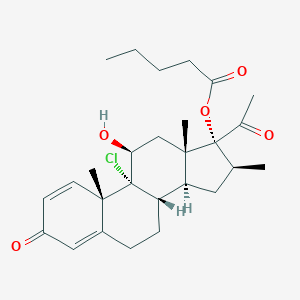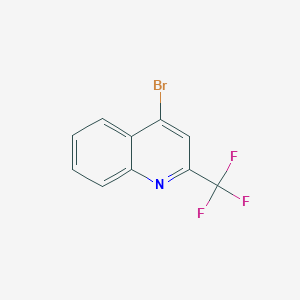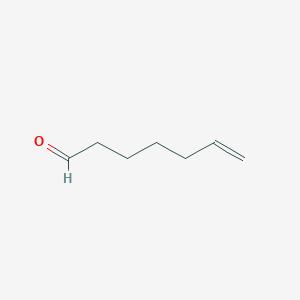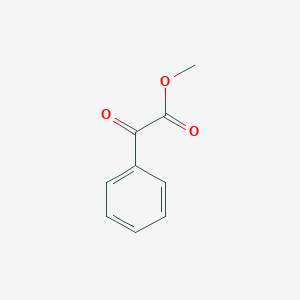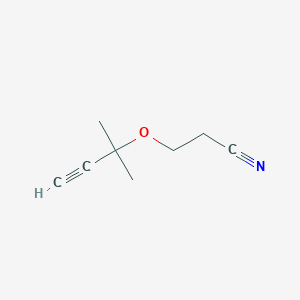
3-Methyl-3-(2-cyanoethoxy)-1-butyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(2-cyanoethoxy)-1-butyne, also known as MCEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCEB is a member of the alkyne family and is characterized by its triple bond between the carbon atoms in its structure. In
作用机制
The mechanism of action of 3-Methyl-3-(2-cyanoethoxy)-1-butyne as an anticancer agent involves its ability to inhibit the activity of the enzyme telomerase, which is overexpressed in cancer cells and plays a crucial role in their proliferation and survival. 3-Methyl-3-(2-cyanoethoxy)-1-butyne binds to the active site of telomerase and prevents it from adding telomeric DNA repeats to the ends of chromosomes, leading to the shortening of telomeres and eventual cell death.
生化和生理效应
3-Methyl-3-(2-cyanoethoxy)-1-butyne has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that 3-Methyl-3-(2-cyanoethoxy)-1-butyne can selectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent. 3-Methyl-3-(2-cyanoethoxy)-1-butyne has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of 3-Methyl-3-(2-cyanoethoxy)-1-butyne is its ease of synthesis and purification, making it readily available for use in lab experiments. 3-Methyl-3-(2-cyanoethoxy)-1-butyne is also stable under a wide range of conditions, allowing for its use in various experimental setups. However, one of the limitations of 3-Methyl-3-(2-cyanoethoxy)-1-butyne is its low solubility in water, which can make it challenging to work with in aqueous environments.
未来方向
The potential applications of 3-Methyl-3-(2-cyanoethoxy)-1-butyne are vast, and there is still much to be explored in terms of its properties and potential uses. Some of the future directions for research on 3-Methyl-3-(2-cyanoethoxy)-1-butyne include:
1. Development of more efficient and selective telomerase inhibitors based on the structure of 3-Methyl-3-(2-cyanoethoxy)-1-butyne.
2. Investigation of the potential of 3-Methyl-3-(2-cyanoethoxy)-1-butyne as a drug delivery system for targeted cancer therapy.
3. Exploration of the use of 3-Methyl-3-(2-cyanoethoxy)-1-butyne in the synthesis of novel materials with unique properties.
4. Investigation of the anti-inflammatory properties of 3-Methyl-3-(2-cyanoethoxy)-1-butyne and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-Methyl-3-(2-cyanoethoxy)-1-butyne is a versatile compound that has shown great potential in various scientific fields. Its ease of synthesis and purification, low toxicity, and unique properties make it a promising candidate for further research and development. With continued research, 3-Methyl-3-(2-cyanoethoxy)-1-butyne could potentially lead to the development of novel materials, targeted cancer therapies, and treatments for inflammatory diseases.
合成方法
The synthesis of 3-Methyl-3-(2-cyanoethoxy)-1-butyne involves the reaction of 3-methyl-1-butyne with 2-cyanoethanol in the presence of a catalyst such as copper(I) bromide or copper(I) iodide. The reaction takes place at room temperature and under atmospheric pressure, yielding 3-Methyl-3-(2-cyanoethoxy)-1-butyne as the main product. The purity of 3-Methyl-3-(2-cyanoethoxy)-1-butyne can be further improved through various purification techniques such as column chromatography or recrystallization.
科学研究应用
3-Methyl-3-(2-cyanoethoxy)-1-butyne has been extensively studied for its potential applications in various scientific fields such as organic synthesis, materials science, and medicinal chemistry. 3-Methyl-3-(2-cyanoethoxy)-1-butyne is a versatile compound that can be used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. In materials science, 3-Methyl-3-(2-cyanoethoxy)-1-butyne has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and porous organic polymers. In medicinal chemistry, 3-Methyl-3-(2-cyanoethoxy)-1-butyne has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
15496-08-9 |
|---|---|
产品名称 |
3-Methyl-3-(2-cyanoethoxy)-1-butyne |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
3-(2-methylbut-3-yn-2-yloxy)propanenitrile |
InChI |
InChI=1S/C8H11NO/c1-4-8(2,3)10-7-5-6-9/h1H,5,7H2,2-3H3 |
InChI 键 |
BRMRUCOZUIVFCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OCCC#N |
规范 SMILES |
CC(C)(C#C)OCCC#N |
其他 CAS 编号 |
15496-08-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
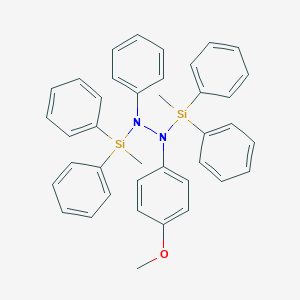
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
